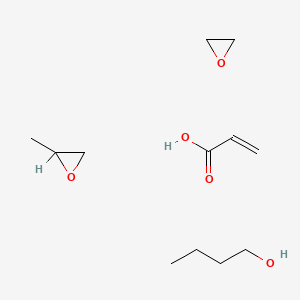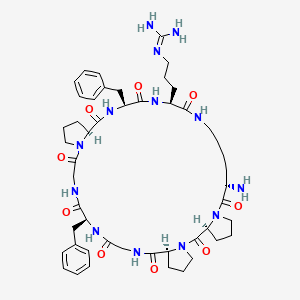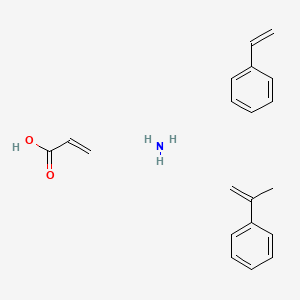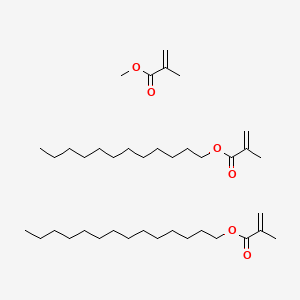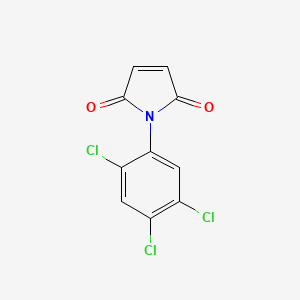
1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione
Overview
Description
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their efficiency as corrosion inhibitors for carbon steel in hydrochloric acid medium. Research indicates that these derivatives are effective in preventing corrosion, with their efficiency increasing alongside concentration. These inhibitors are identified as mixed-type, suggesting they mitigate both anodic and cathodic processes. Electrochemical studies, complemented by thermodynamic and quantum chemical analyses, demonstrate that the inhibition mechanism likely involves chemisorption onto the metal surface (Zarrouk et al., 2015).
Organic Electronics and Photoluminescence
A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized. These materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and superior photochemical stability compared to saturated polymers. The orange-colored solutions of these polymers in organic solvents show potential for use in light-emitting devices and other electronic applications (Beyerlein & Tieke, 2000).
Organic Synthesis and Polymer Science
In the realm of organic synthesis, pyrrole derivatives have been utilized as intermediates for the preparation of various complex molecules. For example, the synthesis of Nα-urethane-protected β- and γ-amino acids demonstrates the versatility of pyrrole-2,5-dione derivatives in synthesizing protected amino acids for further chemical transformations. This "one-pot" procedure highlights the efficiency and applicability of these derivatives in synthesizing biologically relevant compounds (Cal et al., 2012).
Advanced Materials for Electronics
The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) demonstrates the potential of these derivatives in fabricating electron transport layers for inverted polymer solar cells. The materials' electron-deficient nature and planar structure afford them high conductivity and electron mobility, improving solar cell performance by facilitating electron extraction and reducing recombination at the interface (Hu et al., 2015).
properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBDQFEBPSHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300368 | |
| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione | |
CAS RN |
31489-22-2 | |
| Record name | NSC136457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



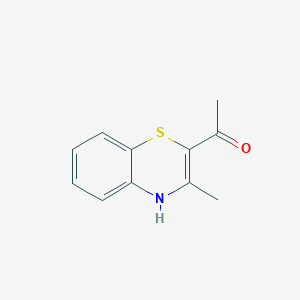
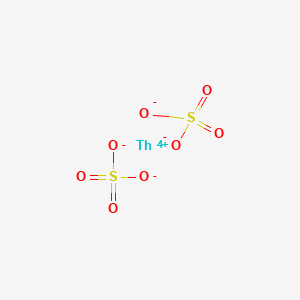
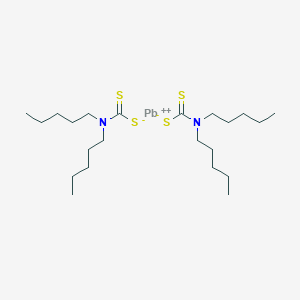
![Dibenz[a,i]acridine](/img/structure/B1617390.png)
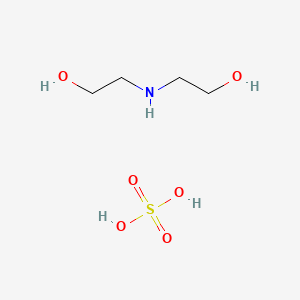
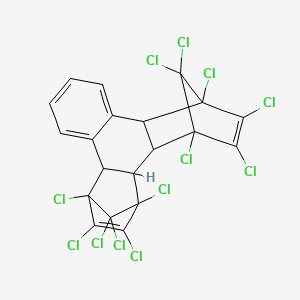
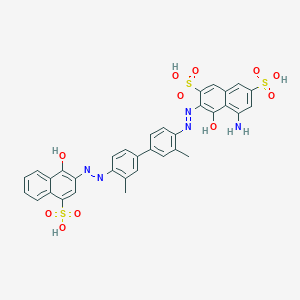
![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)
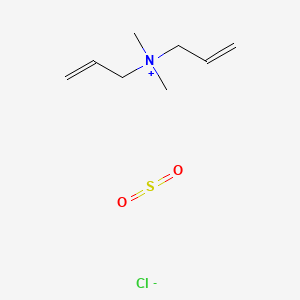
![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)
